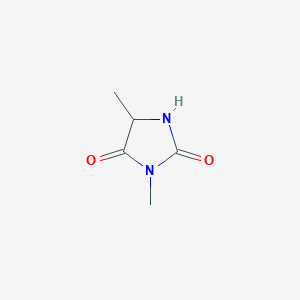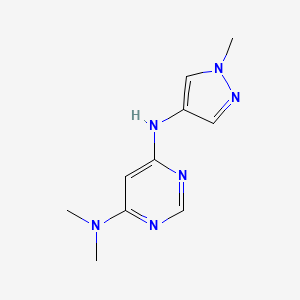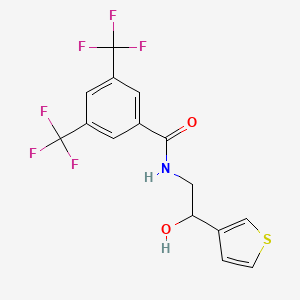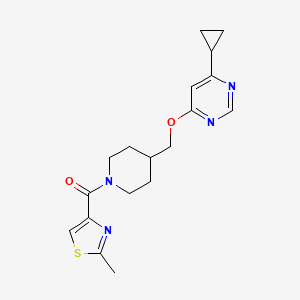![molecular formula C15H18N2O2 B2564336 5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile CAS No. 2411241-18-2](/img/structure/B2564336.png)
5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile is a complex organic compound characterized by its unique structure, which includes a cyclobutylaziridine moiety and a methoxybenzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxybenzonitrile with a cyclobutylaziridine derivative under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aziridine ring can be opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aziridine derivatives.
Scientific Research Applications
5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile involves its interaction with specific molecular targets. The aziridine ring is known to be reactive, allowing the compound to form covalent bonds with nucleophilic sites in biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzonitrile: Lacks the cyclobutylaziridine moiety, making it less reactive.
Cyclobutylaziridine: Does not contain the methoxybenzonitrile group, limiting its applications.
5-[(1-Cyclobutylaziridin-2-yl)methoxy]benzonitrile: Similar structure but without the methoxy group.
Uniqueness
5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile is unique due to the presence of both the cyclobutylaziridine and methoxybenzonitrile groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-[(1-cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-18-15-6-5-14(7-11(15)8-16)19-10-13-9-17(13)12-3-2-4-12/h5-7,12-13H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYYYRHOMMWOPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC2CN2C3CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,7,8-Trimethyl-6-(2-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![1-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2564254.png)

![N-cyano-3-ethyl-N-{[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl}aniline](/img/structure/B2564259.png)

![(1S,5S)-1-Pyridin-3-yl-2-azabicyclo[3.2.0]heptane](/img/structure/B2564261.png)

![1-(4-ethoxyphenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea](/img/structure/B2564268.png)


![1-(3-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2564273.png)

![N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide](/img/structure/B2564276.png)
